![molecular formula C19H21NO5 B161555 (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 136944-24-6](/img/structure/B161555.png)
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide, also known as Cucurbitacin E, is a natural compound found in various plants belonging to the Cucurbitaceae family. Cucurbitacin E has been studied for its potential therapeutic properties due to its anti-inflammatory, anti-cancer, and anti-microbial activities.
Mecanismo De Acción
The mechanism of action of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E is not fully understood. However, research has shown that (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E may inhibit the activity of various signaling pathways involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has been shown to have various biochemical and physiological effects. Research has shown that (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E can inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. Additionally, (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has several advantages for lab experiments, including its availability and low cost. However, (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has several limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E. Research could focus on optimizing the synthesis of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E to improve its availability and reduce its cost. Additionally, further research could be conducted to better understand the mechanism of action of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E and its potential therapeutic applications. Finally, research could focus on developing novel derivatives of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E with improved pharmacological properties.
Métodos De Síntesis
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E can be synthesized through various methods, including extraction from plant sources or chemical synthesis. Chemical synthesis involves the use of various reagents and catalysts to produce (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E in a laboratory setting.
Aplicaciones Científicas De Investigación
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has been extensively studied for its potential therapeutic applications. Research has shown that (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis. Additionally, (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has been found to have anti-cancer properties, which could make it a potential treatment for various types of cancer.
Propiedades
Número CAS |
136944-24-6 |
|---|---|
Nombre del producto |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
Fórmula molecular |
C19H21NO5 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C19H21NO5/c1-24-17-7-4-14(12-18(17)25-2)9-10-20-19(23)8-5-13-3-6-15(21)16(22)11-13/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+ |
Clave InChI |
WWELEILTWYPGMY-VMPITWQZSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)
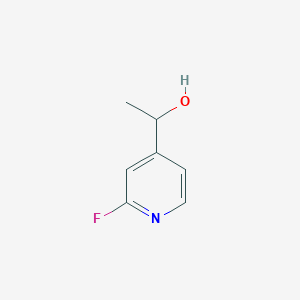
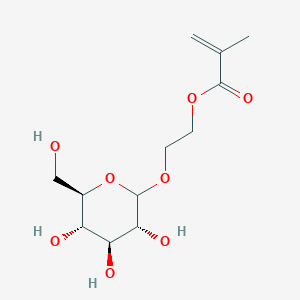
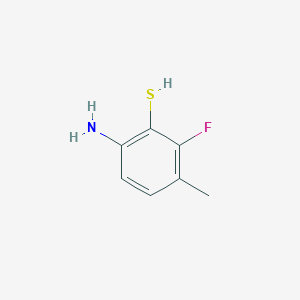
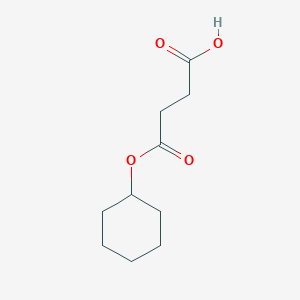
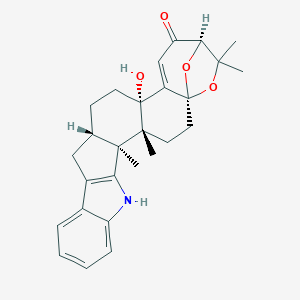
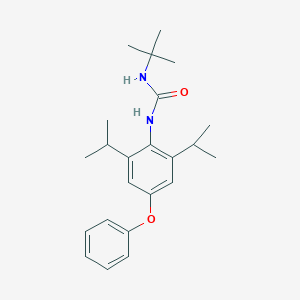
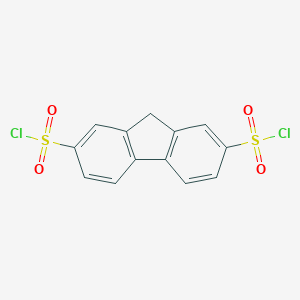
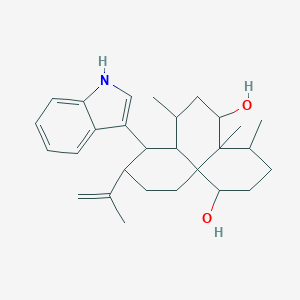
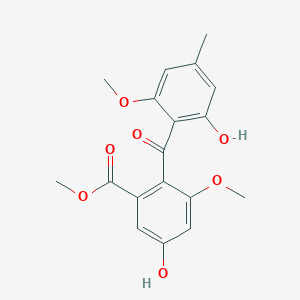
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
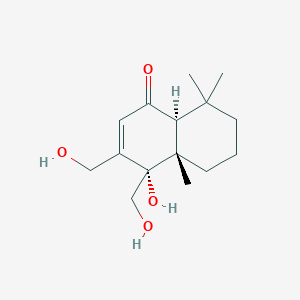
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)